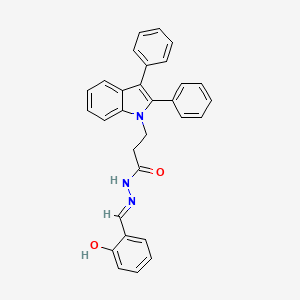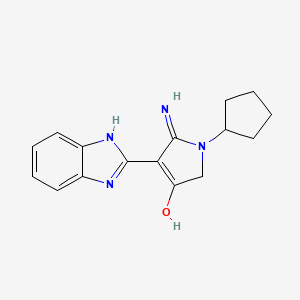
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DIPH, is a synthetic compound with potential therapeutic applications in the field of cancer research. DIPH belongs to the class of indole derivatives that have been shown to exhibit anti-cancer properties.
Wirkmechanismus
The anti-cancer properties of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide are thought to be mediated through its ability to inhibit the activity of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the activity of Akt, a signaling pathway that is frequently activated in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. In addition to its anti-cancer properties, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have anti-inflammatory and antioxidant effects. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its ability to inhibit the growth of various cancer cell lines, indicating its potential as a broad-spectrum anti-cancer agent. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, one limitation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could focus on improving its solubility and bioavailability, as well as optimizing its anti-cancer properties. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could be tested in combination with other anti-cancer agents to determine its potential as a synergistic therapy. Further research could also investigate the potential of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as an antimicrobial agent, as well as its potential in other therapeutic applications such as anti-inflammatory and antioxidant therapy.
Synthesemethoden
The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide in the presence of acetic acid and ethanol. The reaction takes place under reflux conditions and results in the formation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as a yellow solid. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Eigenschaften
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-27-18-10-7-15-24(27)21-31-32-28(35)19-20-33-26-17-9-8-16-25(26)29(22-11-3-1-4-12-22)30(33)23-13-5-2-6-14-23/h1-18,21,34H,19-20H2,(H,32,35)/b31-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUIQMGHGOCIQ-NJZRLIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)